

A Comparative Guide to Tributyltin Bromide and Triphenyltin Bromide as Fungicides

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have long been recognized for their potent biocidal properties. Among these, tributyltin and triphenyltin derivatives have been extensively investigated and utilized as fungicides in various applications, from agriculture to marine anti-fouling coatings. This guide provides a comparative analysis of the fungicidal performance of **tributyltin bromide** and triphenyltin bromide, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While direct comparative data for the bromide derivatives is limited, this guide synthesizes available information on closely related tributyltin and triphenyltin compounds to provide a comprehensive overview for research and development purposes.

Quantitative Performance Data

The fungicidal efficacy of organotin compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.

The following tables summarize the available quantitative data for tributyltin and triphenyltin derivatives against common fungal pathogens. It is important to note that the specific anionic ligand (e.g., bromide, chloride, acetate) can influence the compound's activity, and the data



presented here is for various derivatives, providing a general comparison of the tributyltin and triphenyltin moieties.

Table 1: Antifungal Activity of Tributyltin Derivatives

Fungal Species	Tributyltin Derivative	MIC (μg/mL)	MFC (μg/mL)	Reference
Candida albicans	Tributyltin salicylate derivatives	1.46 x 10-5 M	-	[1]
Aspergillus niger	Tributyltin salicylate derivatives	1.46 x 10-5 M	-	[1]
Yam rot fungi	n-tributyltin acetate	5.0	-	[2]

Table 2: Antifungal Activity of Triphenyltin Derivatives

Fungal Species	Triphenyltin Derivative	MIC (μg/mL)	MFC (μg/mL)	Reference
Candida spp.	Triphenyltin carboxylate	-	-	[3]
Aspergillus spp.	Triphenyltin carboxylate	-	-	[3]

Note: Direct comparative studies on the bromide derivatives were not readily available in the reviewed literature. The data presented is for closely related compounds and should be interpreted as indicative of the potential relative activities of the tributyltin and triphenyltin scaffolds.

Mechanism of Action







The fungicidal activity of tributyltin and triphenyltin compounds stems from their ability to disrupt fundamental cellular processes in fungi, primarily targeting cellular energy production and membrane integrity.

Triphenyltin Compounds:

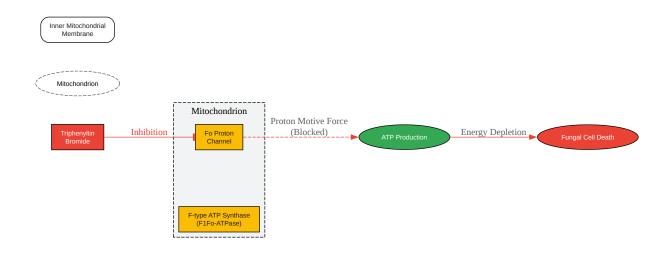
Triphenyltin derivatives are potent inhibitors of oxidative phosphorylation. Their primary target is the F-type ATP synthase (F1Fo-ATPase) located in the inner mitochondrial membrane. Specifically, they are thought to interact with the Fo proton channel of the enzyme, thereby blocking the flow of protons and inhibiting the synthesis of ATP. This disruption of the cell's energy currency leads to metabolic collapse and cell death.[4]

Tributyltin Compounds:

Tributyltin compounds also interfere with cellular energy metabolism, but their target can be the vacuolar-type H+-ATPase (V-ATPase).[5] V-ATPases are crucial for maintaining the acidic environment of various intracellular organelles. Inhibition of V-ATPase disrupts ion homeostasis and pH gradients, leading to a cascade of detrimental effects on cellular function. Additionally, tributyltin compounds are known to interact with and disrupt the fungal cell membrane, affecting its lipid composition and leading to leakage of essential ions like potassium.

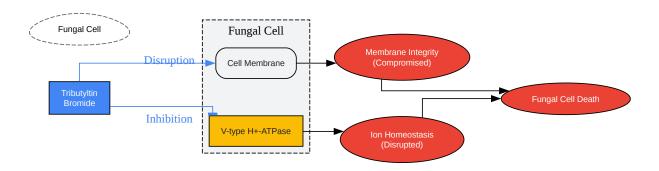
Signaling Pathway Diagrams





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Caption: Mechanism of action of Triphenyltin Bromide.



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Caption: Mechanism of action of Tributyltin Bromide.

Experimental Protocols

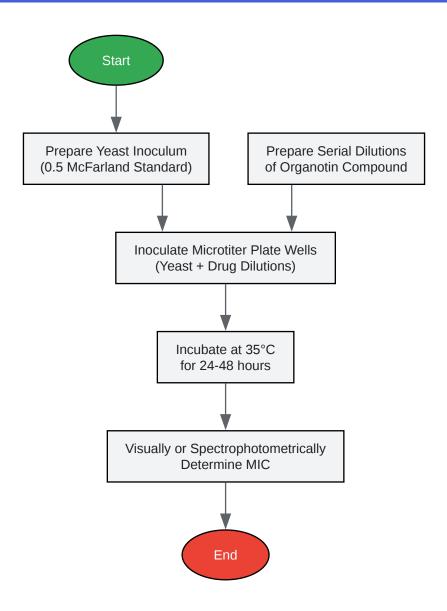
The evaluation of the antifungal activity of tributyltin and triphenyltin bromide is conducted using standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for antifungal susceptibility testing.

Broth Microdilution Method for Yeasts (CLSI M27-A2)

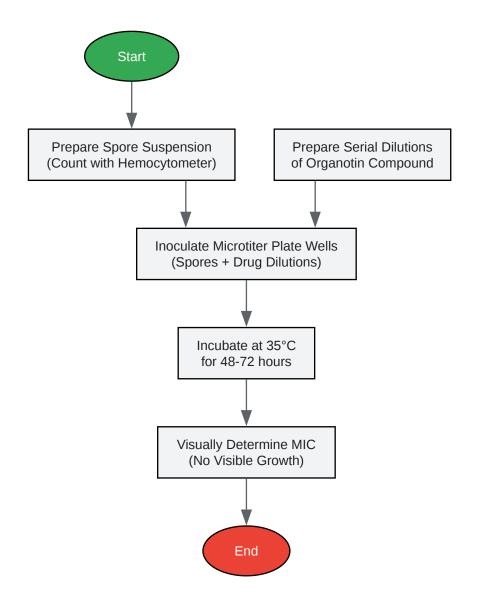
This method is used to determine the MIC of antifungal agents against yeast isolates, such as Candida species.[6][7][8][9][10]

Experimental Workflow:









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